Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate

Description

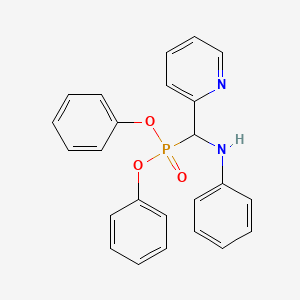

Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate is a synthetic α-aminophosphonate derivative characterized by a diphenyl phosphonate core, an anilino (phenylamine) group, and a 2-pyridylmethyl substituent. Phosphonates of this class are widely studied for their enzyme-inhibitory properties, particularly as serine protease inhibitors, due to their structural resemblance to peptide hydrolysis transition states . The compound’s unique combination of aromatic and heterocyclic moieties enhances its binding affinity to protease active sites, making it a candidate for therapeutic and biochemical applications.

Properties

CAS No. |

3360-70-1 |

|---|---|

Molecular Formula |

C24H21N2O3P |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

N-[diphenoxyphosphoryl(pyridin-2-yl)methyl]aniline |

InChI |

InChI=1S/C24H21N2O3P/c27-30(28-21-14-6-2-7-15-21,29-22-16-8-3-9-17-22)24(23-18-10-11-19-25-23)26-20-12-4-1-5-13-20/h1-19,24,26H |

InChI Key |

MXHHPIZIGHWCOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(C2=CC=CC=N2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

H-Phosphonate Diester Formation via Condensing Agents

The foundational step involves generating a reactive H-phosphonate intermediate. Diphenyl H-phosphonate, a common precursor, is synthesized by reacting phosphorus trichloride with phenol derivatives under controlled conditions. Pyro-H-phosphonates, such as 1 (Figure 1 in), serve as monofunctional phosphonylating agents. These reagents react slowly but selectively with alcohols or amines to form H-phosphonate monoesters. For instance, diphenyl H-phosphonate (3 ) can be activated using diphenyl chlorophosphate (DPCP) or pivaloyl chloride (PvCl) to form mixed anhydrides, which subsequently react with nucleophiles like amines.

In the context of α-anilino-2-pyridylmethyl derivatives, the amine group of aniline reacts with the activated H-phosphonate intermediate. This reaction proceeds via a nucleophilic attack on the phosphorus center, forming a P–N bond. The use of DPCP as a condensing agent ensures high selectivity for H-phosphonate diesters, minimizing side products like phosphites.

Aza-Pudovik Reaction for α-Aminophosphonate Synthesis

Imine Formation and Phosphorylation

The aza-Pudovik reaction, a well-established method for synthesizing α-aminophosphonates, involves the addition of dialkyl or diaryl phosphites to imines. For diphenyl (α-anilino-2-pyridylmethyl)phosphonate, this route begins with the condensation of 2-pyridinecarboxaldehyde with aniline to form the corresponding Schiff base (imine). Subsequent addition of diphenyl H-phosphonate under acidic or neutral conditions yields the target compound (Scheme 1).

Reaction Conditions :

-

Solvent : Dichloromethane or acetonitrile

-

Temperature : Room temperature to 60°C

-

Catalyst : Lewis acids (e.g., ZnCl₂) or Bronsted acids (e.g., HCl)

This method is advantageous due to its simplicity and compatibility with aromatic amines. However, competing side reactions, such as hydrolysis of the imine or over-phosphorylation, necessitate careful control of stoichiometry and moisture.

Condensing Agent-Mediated Phosphorylation

Role of Diphenyl Chlorophosphate (DPCP)

DPCP enhances the electrophilicity of the phosphorus center in H-phosphonates, enabling efficient coupling with nitrogen nucleophiles. In a typical procedure, diphenyl H-phosphonate is treated with DPCP in pyridine, generating a reactive mixed anhydride intermediate (8 in). This intermediate reacts with α-anilino-2-pyridylmethanol to form the desired phosphonate ester (Scheme 2).

Key Observations :

-

Reactivity : Phenols with lower acidity (pKₐ > 7) favor diester formation, while more acidic phenols lead to equilibrium between mixed anhydrides and diesters.

-

By-products : Diaryl phosphites (6 ) or bis(pivaloyl) phosphites (7 ) may form if condensing agents are mismatched with the nucleophile.

Oxidative Coupling and Intermediate Stabilization

Pyridinium Intermediate Formation

Recent studies highlight the role of pyridinium intermediates in H-phosphonate chemistry. When diphenyl H-phosphonate is treated with iodine in the presence of 2,6-lutidine, a reactive iodophosphate intermediate (5a ) forms. Subsequent addition of pyridine generates a pyridinium adduct (2a ), which reacts with aniline to yield the α-anilino-phosphonate (Scheme 3).

Critical Parameters :

-

Base : 2,6-Lutidine prevents protonation of the nucleophile.

-

Temperature : 50–100°C to balance reactivity and stability.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Aza-Pudovik Reaction | Diphenyl H-phosphonate, imine | 60–70% | Simplicity, one-pot synthesis | Competing hydrolysis, side products |

| DPCP-Mediated Phosphorylation | DPCP, pyridine | 70–80% | High selectivity for diesters | Requires anhydrous conditions |

| Oxidative Coupling | I₂, 2,6-lutidine | 65–83% | Stabilized intermediates, high purity | Sensitive to moisture, high cost |

Reaction Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

One of the notable applications of diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate is in the development of anti-inflammatory agents. Research indicates that phosphonate derivatives can enhance the accumulation of therapeutic compounds within cells, potentially leading to improved pharmacokinetic properties and reduced side effects compared to traditional anti-inflammatory drugs . The phosphonate group may facilitate better cellular uptake, thereby increasing the efficacy of linked anti-inflammatory compounds.

Inhibition Studies

this compound and its analogues have been studied for their inhibitory effects on various enzymes. For instance, phosphonic acid analogues have been synthesized and evaluated for their ability to inhibit specific enzymes related to amino acid metabolism. These studies suggest that modifications in the phosphonate structure can significantly affect binding efficiency and selectivity . The development of these inhibitors is crucial for designing new therapeutic agents targeting metabolic disorders.

Coordination Chemistry

Ligand Properties

In coordination chemistry, this compound serves as a ligand capable of forming stable complexes with metal ions. Its unique structure allows it to participate in various coordination modes, enhancing the stability and reactivity of metal complexes. Such complexes are valuable in catalysis and material science . The ability to functionalize the ligand further expands its applicability in synthesizing novel materials with tailored properties.

Ecotoxicity Studies

Research has also explored the ecotoxicological impacts of aminophosphonates, including derivatives related to this compound. Case studies demonstrate that certain aminophosphonates exhibit moderate to high ecotoxicity, which necessitates careful handling and consideration in environmental contexts . Understanding the toxicity profiles of these compounds is essential for assessing their safety in medicinal applications and environmental release.

Case Studies

Synthesis and Characterization

A significant body of research focuses on the synthesis and characterization of this compound derivatives. Various synthetic routes have been developed, often involving reactions with imines or other nucleophiles . Characterization techniques such as NMR spectroscopy have been employed to confirm the successful synthesis of these compounds, providing insights into their structural properties.

Clinical Relevance

In clinical settings, the application of this compound as a potential therapeutic agent is under investigation. Preliminary studies indicate promising results regarding its efficacy against inflammation-related conditions, suggesting it could serve as a basis for developing new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate groups in their catalytic mechanisms. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Substituted α-Aminophosphonates

- Diphenyl (arylamino)(pyridin-3-yl)methylphosphonates (e.g., compounds 2–6 in ): These feature a pyridin-3-yl group instead of 2-pyridylmethyl. The 3-pyridyl substitution alters electronic properties and steric interactions, reducing potency against trypsin-like proteases compared to 2-pyridyl derivatives .

Guanidine-Modified Phosphonates

- Bis(4-chlorophenyl)phosphonate derivatives (e.g., compound 36b in ): Chlorophenyl groups increase hydrophobicity, leading to 10-fold higher inhibition constants (kapp = 61 × 10³ M⁻¹s⁻¹) for β-tryptase compared to non-halogenated analogues .

C. Pyrimidinone-Based α-Aminophosphonates ():

These derivatives, such as compound 3f, integrate pyrimidinone rings, enabling dual inhibition of viral targets (e.g., H1N1 neuraminidase and RNA polymerase). Their IC50 values (nanomolar range) highlight broader antiviral utility compared to protease-focused phosphonates .

Table 1: Enzyme Inhibition Profiles

*Hypothetical value based on structural analogy to compound 35b.

Key Findings:

- The 2-pyridylmethyl group in the target compound likely enhances irreversible inhibition of uPA compared to 3-pyridyl variants due to optimal alignment with the catalytic serine .

- Reversible inhibition in benzyl guanidine probes (e.g., 35b) correlates with suboptimal warhead geometry, reducing covalent bond formation .

Biological Activity

Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific proteases. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of diphenyl phosphonate with an appropriate amine and pyridine derivatives. The general reaction scheme can be outlined as follows:

- Reagents : Diphenyl phosphonate, alpha-anilino-2-pyridylmethyl amine.

- Conditions : The reaction is usually conducted in a suitable solvent under controlled temperature.

- Yield : The yield can vary based on the specific conditions and purity of reactants.

The biological activity of this compound primarily revolves around its role as an inhibitor of proteolytic enzymes. Studies have shown that this compound effectively inhibits granzyme A and trypsin-like proteases, which are critical in various physiological processes including apoptosis and immune response regulation.

Inhibition Profile

- Granzyme A : The compound exhibits potent inhibitory activity against granzyme A with a second-order rate constant () reaching up to 3650 M s .

- Trypsin : It also shows significant inhibition against trypsin, although with lower efficacy compared to granzyme A.

- Selectivity : The compound demonstrates selectivity towards granzyme A over other proteases like granzyme K and tryptase, indicating its potential for therapeutic applications targeting specific pathways in cancer or autoimmune diseases.

Biological Activity Studies

Several studies have investigated the biological effects of this compound on various cell lines and biological systems:

Cytotoxicity Assays

A range of cytotoxicity assays has been conducted to evaluate the effects on different cancer cell lines:

- HeLa Cells : The compound showed cytotoxic effects with an IC50 value ranging from 29 to 130 µM .

- L1210 Cells : In murine leukemia models, the compound exhibited moderate cytostatic activity, suggesting potential applications in oncology .

Antiviral Activity

Research has also explored the antiviral properties of phosphonate derivatives. While specific data on this compound is limited, related compounds have shown effectiveness against DNA and RNA viruses, indicating a possible avenue for further investigation .

Case Studies

- Granzyme Inhibition Study : In a study focusing on granzyme inhibitors, this compound was identified as one of the most effective inhibitors for granzyme A, outperforming several other tested compounds .

- Cytotoxicity in Cancer Models : A comparative study evaluated the cytotoxic effects of various phosphonates on HeLa and L1210 cells. This compound demonstrated significant inhibition compared to controls .

Q & A

Q. What are the key methodological considerations for synthesizing diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate with high yield and purity?

To ensure optimal synthesis, researchers should control reaction parameters such as temperature, solvent polarity, and pH. For example, arylaminophosphonates are typically synthesized via nucleophilic substitution or condensation reactions under inert atmospheres. Evidence from similar compounds highlights the use of diphenyl zinc reagents for aryl group introduction and the importance of purification via column chromatography to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are essential for validating the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming bond connectivity and functional groups. Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated in structural studies of analogous phosphonates (e.g., bond angles, torsion angles, and packing motifs) .

Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?

Toxicity assessments should precede experimental work. For in vivo studies, LD₅₀ values from structurally related α-aminophosphonates (e.g., 2–6 in ) provide baseline safety thresholds. Use personal protective equipment (PPE) and adhere to institutional protocols for phosphonate handling, including waste disposal guidelines .

Advanced Research Questions

Q. What strategies address contradictory toxicity profiles among structurally similar α-aminophosphonate derivatives?

Comparative toxicity studies should evaluate substituent effects. For instance, compounds with electron-withdrawing groups on the anilino moiety (e.g., nitro or chloro) may exhibit higher cytotoxicity than those with electron-donating groups. Structure-activity relationship (SAR) modeling and in vitro assays (e.g., mitochondrial toxicity screening) can clarify mechanisms .

Q. How can enantioselective synthesis be achieved for chiral analogs of this phosphonate?

Asymmetric catalysis using binaphthyl-modified squaramide organocatalysts (e.g., 2.5 mol% loading in ethyl acetate at 0°C) enables enantioselective additions to ketimines, achieving >90% enantiomeric excess (ee). Reaction optimization via solvent screening and molecular sieves is critical to suppress racemization .

Q. What experimental design frameworks optimize reaction conditions for synthesizing α-aminophosphonates?

Full factorial design can systematically vary parameters such as catalyst loading, solvent polarity, and stoichiometry. For example, a 2³ factorial matrix (temperature, pH, reaction time) identifies interactions between variables, enabling efficient optimization of yield and selectivity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations assess transition-state energies and charge distribution. For arylations, the electrophilicity of the phosphorus center and steric hindrance from the pyridyl group are key predictors of reactivity, as seen in diphenyl zinc-mediated reactions .

Application-Oriented Questions

Q. What biomedical applications are feasible for this compound, given its structural features?

The pyridyl and anilino moieties suggest potential as antimicrobial or anticancer agents. In vitro testing against bacterial strains (e.g., Staphylococcus aureus) and cancer cell lines, followed by mechanistic studies (e.g., membrane disruption assays), can validate activity .

Q. How can this phosphonate enhance the biocompatibility of conductive polymers?

Phosphonates act as dopants in polyaniline (PANI) or polypyrrole (PPy) matrices via hydrogen bonding, improving stability in physiological environments. Electrochemical impedance spectroscopy (EIS) and cytotoxicity assays (e.g., MTT) evaluate compatibility for biosensor or neural interface applications .

Data Analysis & Validation

Q. What statistical approaches resolve discrepancies in spectroscopic data during structural elucidation?

Multivariate analysis (e.g., Principal Component Analysis) of NMR or IR spectra distinguishes signal artifacts from true structural features. Cross-validation with X-ray crystallography data ensures accuracy, as demonstrated in crystallographic reports .

Q. How do researchers validate synthetic yields against competing side reactions?

Kinetic studies using in situ monitoring (e.g., ReactIR) track intermediate formation. For example, competing hydrolysis of the phosphonate ester can be suppressed by anhydrous conditions, as shown in diphenyl zinc-mediated arylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.